molecular formula C23H17ClF3N3O2S B1659559 N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[1-(4-methoxyphenyl)benzimidazol-2-yl]sulfanylacetamide CAS No. 6596-36-7

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[1-(4-methoxyphenyl)benzimidazol-2-yl]sulfanylacetamide

Cat. No.: B1659559
CAS No.: 6596-36-7
M. Wt: 491.9 g/mol
InChI Key: CCIITCSXXMXBON-UHFFFAOYSA-N
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Description

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[1-(4-methoxyphenyl)benzimidazol-2-yl]sulfanylacetamide is a complex organic compound characterized by its unique structural features, including a trifluoromethyl group, a benzoimidazole ring, and a sulfanyl-acetamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[1-(4-methoxyphenyl)benzimidazol-2-yl]sulfanylacetamide typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Benzoimidazole Core: The benzoimidazole ring can be synthesized through the condensation of o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via electrophilic aromatic substitution using reagents such as trifluoromethyl iodide (CF3I) in the presence of a strong base.

    Sulfanyl-Acetamide Linkage Formation: The final step involves the coupling of the benzoimidazole derivative with 2-chloro-5-(trifluoromethyl)phenyl acetamide using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[1-(4-methoxyphenyl)benzimidazol-2-yl]sulfanylacetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride (SnCl2) or iron powder in acidic medium.

    Substitution: The chloro group can be substituted with nucleophiles like amines or thiols under nucleophilic substitution conditions.

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA

    Reduction: SnCl2, iron powder

    Substitution: Amines, thiols

Major Products

    Oxidation: Sulfoxide, sulfone derivatives

    Reduction: Amine derivatives

    Substitution: Substituted amine or thiol derivatives

Scientific Research Applications

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[1-(4-methoxyphenyl)benzimidazol-2-yl]sulfanylacetamide has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new materials and catalysts.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of specialty chemicals and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[1-(4-methoxyphenyl)benzimidazol-2-yl]sulfanylacetamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its lipophilicity, facilitating its penetration into biological membranes. The benzoimidazole ring can interact with various enzymes and receptors, modulating their activity. The sulfanyl-acetamide linkage may contribute to its binding affinity and specificity towards certain molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-chloro-4-(trifluoromethyl)phenyl]acetamide
  • 2-chloro-5-(trifluoromethyl)pyridine
  • 4-chloro-2-(trifluoromethyl)phenyl isocyanate

Uniqueness

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[1-(4-methoxyphenyl)benzimidazol-2-yl]sulfanylacetamide is unique due to its combination of structural features, including the trifluoromethyl group, benzoimidazole ring, and sulfanyl-acetamide linkage. This unique structure imparts distinct physicochemical properties and biological activities, making it a valuable compound for various research applications.

Properties

CAS No.

6596-36-7

Molecular Formula

C23H17ClF3N3O2S

Molecular Weight

491.9 g/mol

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[1-(4-methoxyphenyl)benzimidazol-2-yl]sulfanylacetamide

InChI

InChI=1S/C23H17ClF3N3O2S/c1-32-16-9-7-15(8-10-16)30-20-5-3-2-4-18(20)29-22(30)33-13-21(31)28-19-12-14(23(25,26)27)6-11-17(19)24/h2-12H,13H2,1H3,(H,28,31)

InChI Key

CCIITCSXXMXBON-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)N2C3=CC=CC=C3N=C2SCC(=O)NC4=C(C=CC(=C4)C(F)(F)F)Cl

Canonical SMILES

COC1=CC=C(C=C1)N2C3=CC=CC=C3N=C2SCC(=O)NC4=C(C=CC(=C4)C(F)(F)F)Cl

Origin of Product

United States

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